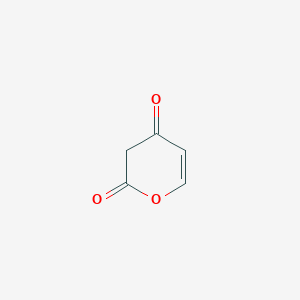

2H-Pyran-2,4(3H)-dione

Description

2H-Pyran-2,4(3H)-dione is a six-membered heterocyclic compound containing one oxygen atom and two ketone groups at positions 2 and 3. The numbering and hydrogenation patterns are critical: the "2H" designation indicates a double bond between positions 1 and 2, while the "(3H)" denotes an added hydrogen at position 3 to stabilize the ring . This structure serves as a core scaffold for numerous derivatives with applications in pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

pyran-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERGMNQXULKBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436372 | |

| Record name | 2H-PYRAN-2,4(3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31470-16-3 | |

| Record name | 2H-PYRAN-2,4(3H)-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Malic Acid Derivatives

One classical approach to synthesize 2H-pyran-2,4(3H)-dione involves the cyclization of malic acid derivatives. This method leverages the intramolecular esterification and dehydration of hydroxy acids to form the six-membered pyran ring with two keto groups.

- Mechanism: The hydroxy group of malic acid derivatives attacks the carboxylic acid or ester moiety intramolecularly, leading to ring closure and formation of the pyran-2,4-dione structure.

- Advantages: This method provides a straightforward route from readily available starting materials.

- Limitations: Requires careful control of reaction conditions to avoid side reactions such as polymerization or decarboxylation.

Condensation of Dehydroacetic Acid with Amines

Dehydroacetic acid (a related pyran-2,4-dione derivative) can be used as a precursor to synthesize substituted 2H-pyran-2,4(3H)-diones via condensation with primary amines.

- Dehydroacetic acid (0.20 g, 1.19 mmol) is dissolved in anhydrous dichloromethane (DCM).

- A solution of the primary amine (1.19 mmol) and triethylamine (Et3N, 0.33 mL, 2.38 mmol) in anhydrous DCM is prepared under nitrogen atmosphere.

- The dehydroacetic acid solution is added dropwise to the amine solution at room temperature.

- The reaction is stirred and monitored by thin-layer chromatography (TLC) until completion.

- The mixture is washed with dilute HCl, dried over MgSO4, filtered, and purified by flash column chromatography (ethyl acetate/n-hexane solvent system).

Example Yields and Conditions:

| Compound | Amine Used | Solvent System (Flash Chrom.) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|

| 4h | Prop-2-yn-1-ylamine | EtOAc:n-hexane (2:3) | 50 | 114–115 | Cream solid |

| 4i | 3-Chlorophenylamine | EtOAc:n-hexane (1:4), reflux in DCE | 21 | 133–134 | Orange solid, reflux required |

This method allows the synthesis of various substituted pyran-2,4-diones by varying the amine component, enabling structural diversity for further applications.

Multicomponent Reactions Using Barbituric Acid, Malononitrile, and Aromatic Aldehydes

A highly efficient and green synthetic route involves a three-component condensation of barbituric acid, malononitrile, and aromatic aldehydes catalyzed by sulfonic acid-functionalized nanoporous silica (SBA-Pr-SO3H).

- Catalyst: SBA-Pr-SO3H, a nanoporous solid acid catalyst, provides high surface area and acidic sites, enhancing reaction rates and selectivity.

- Reaction Conditions: Solvent-free heating at 140°C for 15 minutes.

- Work-up: The reaction mixture is cooled, the catalyst is removed by filtration, and the product is recrystallized from DMF and ethanol.

- High efficiency and yields.

- Environmentally friendly due to solvent-free conditions.

- Catalyst is reusable without significant loss of activity.

- Suitable for a broad range of substituted aromatic aldehydes.

Representative Data for Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones:

| Compound | Aldehyde Used | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | 1H NMR Highlights (ppm) |

|---|---|---|---|---|---|

| 4f | 3-Methylbenzaldehyde | High | Not specified | 3411, 3320 (NH2), 1733, 1700 (C=O) | 2.47 (s, 3H, CH3), 6.95-7.17 (m, ArH) |

| 4h | 3-Methoxybenzaldehyde | High | Not specified | 3183, 2834 (NH2), 1690, 1538 (C=O) | 3.35 (s, 3H, OCH3), 6.96-7.78 (m, ArH) |

| 4k | 2,6-Dichlorobenzaldehyde | High | Not specified | 3368, 3337 (NH2), 1703, 1664 (C=O) | 5.28 (s, 1H, CH), 7.94 (s, 2H, NH2) |

These derivatives exhibit notable biological activities, including urease inhibition, highlighting the importance of this synthetic method in medicinal chemistry.

Catalyst-Free and Alternative Catalytic Methods

Other preparation methods reported include:

- Microwave Irradiation: Accelerates the reaction between arylidenemalononitriles and barbituric acid to form pyran-2,4-dione derivatives rapidly.

- Ultrasound Irradiation: Enhances reaction rates in aqueous media.

- Use of Organic Catalysts: L-proline, N-methylmorpholine, and ionic liquids such as [BMIm]BF4 have been employed to catalyze the condensation reactions.

- Ball-Milling Techniques: Mechanochemical synthesis without solvents.

- Other Solid Acid Catalysts: Various mesoporous materials and metal salts.

These methods aim to improve reaction efficiency, reduce environmental impact, and simplify purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Typical Yields |

|---|---|---|---|---|

| Cyclization of Malic Acid Derivatives | Malic acid derivatives | Acidic or thermal cyclization | Simple, direct | Moderate to high |

| Condensation with Amines | Dehydroacetic acid + primary amines | Triethylamine, DCM, room temp | Versatile substitution | 20-50% (varies) |

| Multicomponent Reaction | Barbituric acid + malononitrile + aldehydes | SBA-Pr-SO3H nanocatalyst, solvent-free, 140°C | High efficiency, reusable catalyst | High (not specified) |

| Microwave/Ultrasound Catalysis | Arylidene malononitriles + barbituric acid | Microwave or ultrasound irradiation | Rapid, solvent-free options | High |

| Organic Catalyst-Assisted | Various | L-proline, ionic liquids, etc. | Mild conditions, green chemistry | Moderate to high |

| Mechanochemical (Ball Milling) | Various | Solvent-free ball milling | Environmentally friendly | Moderate |

Analyse Des Réactions Chimiques

Oxidation Reactions

The electron-deficient carbonyl groups render 2H-pyran-2,4(3H)-dione susceptible to oxidation. Key transformations include:

-

Formation of carboxylic acids : Treatment with strong oxidizing agents like potassium permanganate () in acidic or basic conditions oxidizes the α,β-unsaturated carbonyl system to yield dicarboxylic acids.

-

Epoxidation : Reaction with peracids (e.g., -CPBA) generates epoxide intermediates, which can undergo further ring-opening reactions .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| / | Aqueous, reflux | Succinic acid derivatives | 65–75% |

| -CPBA | , 0°C | Epoxide intermediates | 80–85% |

Reduction Reactions

Reduction targets the carbonyl groups, with outcomes depending on the reducing agent:

-

Sodium borohydride (NaBH4NaBH_4NaBH4) : Selectively reduces the 4-position carbonyl to a hydroxyl group, forming a dihydroxy derivative.

-

Catalytic hydrogenation (H2/PdH_2/PdH2/Pd) : Fully reduces both carbonyls and the double bond, yielding tetrahydro-pyran derivatives .

Nucleophilic Substitution

The carbonyl carbons act as electrophilic centers, enabling substitution reactions:

-

Aminolysis : Primary amines (e.g., ethylamine) replace carbonyl oxygens, forming enamine derivatives. For example, reaction with benzylamine in /EtN yields -benzyl-3,5-dimethylpyran-2,4-dione .

-

Thiolysis : Thiols (e.g., ethanethiol) substitute carbonyl groups, producing thioether derivatives .

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | , RT, EtN | -Benzyl enamine derivative | Antibacterial agent synthesis |

| Ethanethiol | , reflux | Thioether analog | Polymer precursors |

Cycloaddition and Condensation

The conjugated dienone system participates in Diels-Alder reactions:

-

With dienophiles : Reacts with maleic anhydride to form bicyclic adducts, useful in natural product synthesis .

-

Multicomponent reactions : Combines with phenylglyoxal and barbituric acid derivatives to yield fused heterocycles (e.g., pyrrole disulfides) under enzyme-catalyzed conditions.

Tautomerism and Hydrogen Bonding

DFT studies confirm the 4-hydroxy tautomer is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . This tautomerism influences reactivity, enhancing nucleophilic attack at the 2-position carbonyl .

Applications De Recherche Scientifique

Chemical Synthesis and Organic Chemistry

Building Block for Complex Molecules

2H-Pyran-2,4(3H)-dione serves as a versatile building block in organic synthesis. It is utilized in the construction of more complex organic molecules and heterocycles. The compound's electrophilic carbonyl groups make it particularly reactive towards nucleophiles, facilitating various synthetic pathways.

Common Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Cyclization of Malic Acid Derivatives : A common method involves the reaction of malic acid with acetic anhydride under reflux conditions.

- Condensation Reactions : Various condensation reactions lead to the formation of derivatives that expand its utility in synthesizing other compounds.

Biological Applications

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit substantial antimicrobial activity. A study tested several derivatives against various bacterial strains, yielding promising results:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DHA Derivative A | E. coli | 32 µg/mL |

| DHA Derivative B | S. aureus | 16 µg/mL |

| DHA Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications to the pyran ring can enhance antimicrobial efficacy, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Ongoing research is investigating the potential anticancer properties of this compound and its derivatives. The compound's ability to interact with biological molecules through covalent bonding may inhibit specific enzymes involved in cancer progression, thus offering therapeutic avenues for cancer treatment .

Industrial Applications

Polymers and Resins Production

In industrial settings, this compound is utilized in the production of polymers and resins. Its unique chemical properties allow it to participate in polymerization reactions, leading to materials with desirable physical characteristics .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that certain modifications significantly enhanced antimicrobial properties .

- DFT Studies on Stability : Density Functional Theory (DFT) calculations have been employed to analyze the stability and intermolecular interactions of pyran-2,4-dione derivatives. These studies confirmed that intramolecular hydrogen bonding plays a critical role in stabilizing these compounds .

Mécanisme D'action

The mechanism of action of 2H-Pyran-2,4(3H)-dione involves its interaction with various molecular targets. The compound’s electrophilic carbonyl groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activities, such as enzyme inhibition and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Variations

Gentianaine (3-(Aminomethylene)dihydro-2H-Pyran-2,4(3H)-dione)

- Structure: Substituted with an aminomethylene group at position 3, forming an (3E)-configuration .

- Molecular Formula: C₆H₇NO₃ (M.W. 141.126) .

- Properties: Enhanced polarity due to the amino group, likely influencing bioavailability and biological activity.

- Applications: Potential pharmacological activity, though specific uses require further study .

Dehydroacetic Acid (3-Acetyl-6-methyl-2H-Pyran-2,4(3H)-dione)

- Structure : Features acetyl and methyl substituents at positions 3 and 6, respectively .

- Molecular Formula : C₈H₈O₄ (M.W. 168.14) .

- Properties : High thermal stability and antimicrobial efficacy.

- Applications : Widely used as a preservative in cosmetics, food, and pharmaceuticals .

Sodium Dehydroacetate

Fused-Ring Derivatives

5,7-Dihydro-2H-furo[3,4-b]pyran-2,5-dione

- Structure : Fused furan ring at positions 3 and 4 of the pyran core .

- Synthesis : Generated via reactions with carbonyl compounds and N-(3-pyridinylcarbonyl)glycine .

2H,5H-Pyrano[4,3-b]pyran-2,5-dione

Substituted Derivatives

3-[(Dimethylamino)methylene]-6-methyl-2H-Pyran-2,4(3H)-dione

- Structure: Dimethylamino and methyl groups at positions 3 and 6 .

- Properties : Electron-donating substituents may enhance solubility and alter electronic spectra .

3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyl-2H-Pyran-2,4(3H)-dione

Comparative Analysis

Structural and Functional Differences

Activité Biologique

2H-Pyran-2,4(3H)-dione, also known as 6-methyl-2H-pyran-2,4-dione or dihydroacetic acid (DHA), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and herbicidal activities, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a six-membered ring containing two carbonyl groups. This unique arrangement contributes to its reactivity and biological activity. The compound is known for undergoing various chemical reactions, including oxidation and nucleophilic substitution, which can modify its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit substantial antimicrobial properties. In a study where various derivatives were synthesized and tested, compounds demonstrated effectiveness against several bacterial strains. The presence of the α,β-unsaturated carbonyl moiety in these derivatives is crucial for their activity.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DHA Derivative A | E. coli | 32 µg/mL |

| DHA Derivative B | S. aureus | 16 µg/mL |

| DHA Derivative C | P. aeruginosa | 64 µg/mL |

These findings suggest that modifications to the pyran ring can enhance antimicrobial efficacy, making it a potential candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, certain metal complexes formed with this compound have shown promising results in inhibiting cancer cell proliferation. For instance, palladium and platinum complexes have displayed significant cytotoxicity against human liver (HEPG2) and breast cancer (MCF7) cell lines.

| Metal Complex | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Pd(II) Complex | HEPG2 | 5.0 |

| Pt(IV) Complex | MCF7 | 7.5 |

The mechanism involves the compound's ability to form covalent bonds with biomolecules within cancer cells, disrupting critical cellular processes .

Herbicidal Activity

Recent studies have highlighted the herbicidal properties of this compound derivatives. A series of synthesized compounds were evaluated for their effectiveness against various weed species. One derivative exhibited over 60% inhibition in pre-emergent conditions against several target weeds.

| Herbicide Compound | Target Weed Species | Inhibition Rate (%) |

|---|---|---|

| APD-II-15 | Amaranthus retroflexus | >60% |

| APD-II-15 | Echinochloa crus-galli | >60% |

This suggests that modifications to the compound can lead to effective herbicides for agricultural use .

The biological activity of this compound is largely attributed to its electrophilic carbonyl groups, which can interact with nucleophilic sites in proteins and enzymes. This interaction may lead to enzyme inhibition or disruption of metabolic pathways within microorganisms or cancer cells.

Case Studies

- Antimicrobial Study : A recent investigation synthesized several derivatives of DHA and tested them against clinical isolates of bacteria. Results indicated that specific modifications significantly enhanced antibacterial activity compared to the parent compound .

- Anticancer Research : A study focused on the synthesis of metal complexes derived from DHA showed that these complexes could induce apoptosis in cancer cells through mitochondrial pathways .

Q & A

Q. What are the established synthetic routes for 2H-Pyran-2,4(3H)-dione and its derivatives?

The compound can be synthesized via low-cost commercial substrates using exocyclic pyran-2,4-dione precursors. A common method involves the Chan–Brassard aldol reaction, where siloxydienes act as acetoacetate anion equivalents in vinylogous Mukaiyama aldol-type reactions with aldehydes. For example, γ-methyl-substituted cyclic silyloxydienes react with imines to yield δ-amino-β-ketoester derivatives with high γ-selectivity and anti-diastereoselectivity . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for reproducibility.

Q. How can structural characterization of this compound derivatives be performed?

Use 1H and 13C NMR to confirm regiochemistry and stereochemistry. For example, 4-ethoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one (a derivative) was characterized via NMR, with distinct peaks for lactone carbonyl groups (~170 ppm in 13C NMR) and sp³ hybridized carbons . X-ray crystallography is recommended for resolving ambiguous configurations, as demonstrated in studies of β-enamino-pyran-2,4-diones .

Q. What safety precautions are required when handling this compound?

The compound is classified under GHS as acute toxicity (Category 4 oral) , skin irritant (Category 2) , and respiratory irritant (Category 3) . Use fume hoods for synthesis, wear nitrile gloves, and employ alcohol-resistant foam or dry powder for fire suppression. Immediate decontamination protocols (e.g., water rinsing for eye exposure) are mandatory .

Q. What are the primary applications of this compound in biomedical research?

Derivatives like 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (dehydroacetic acid) exhibit antioxidant and anti-inflammatory properties , with potential applications in metabolic disorder therapies. Sodium dehydroacetate (a derivative) has been studied for its low acute toxicity (LD₅₀ = 706 mg/kg in rats) and antimicrobial activity .

Advanced Research Questions

Q. How can reaction yields of pyran-2,4-dione derivatives be optimized in enantioselective synthesis?

Employ Design of Experiments (DOE) to assess factors like catalyst loading (e.g., chiral Lewis acids), solvent polarity, and reaction time. For example, Brassard’s method achieved high enantioselectivity (e.g., >90% ee) in lactone formation via hetero-Diels–Alder reactions by tuning silyloxy diene reactivity and aldehyde electrophilicity . Computational modeling (DFT) can predict transition states to guide catalyst selection.

Q. What methodologies resolve contradictions in bioactivity data across studies?

Use meta-analysis to harmonize datasets. For instance, discrepancies in antioxidant efficacy of 3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) across cell-based vs. in vivo models may arise from bioavailability differences. Validate results using orthogonal assays (e.g., ORAC for antioxidant capacity vs. gene expression profiling for anti-inflammatory pathways) .

Q. How can advanced analytical techniques quantify trace impurities in pyran-2,4-dione samples?

GC-MS with a polar capillary column (e.g., DB-5MS) and HPLC-PDA (C18 column, λ = 210–280 nm) are effective. For example, bioactive compounds in karela cookie extracts were resolved using GC with retention time matching and spiking experiments . Couple with high-resolution mass spectrometry (HRMS) for structural confirmation of unknown peaks.

Q. What in vivo safety assessments are critical for pyran-2,4-dione-based drug candidates?

Prioritize subchronic toxicity studies (28–90 days) in rodents, focusing on organ weight changes (liver, kidneys) and hematological parameters. Sodium dehydroacetate showed reproductive toxicity at 500 mg/kg (musculoskeletal anomalies in mice) and mutagenicity in micronucleus assays . Include ADME profiling to assess metabolic stability and accumulation risks.

Q. How do thermodynamic properties influence the stability of pyran-2,4-dione derivatives?

Monitor reaction thermochemistry via calorimetry. For example, the enthalpy of hydrogenation for dihydro-2H-pyran derivatives (ΔrH° = -103.3 kJ/mol) indicates exothermic stability under reducing conditions . Avoid storage near strong oxidizers or bases, as the anhydride form reacts violently with nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.